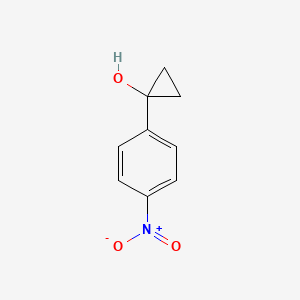
3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide
Vue d'ensemble
Description
3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide is an organic compound that features a benzofuran core, an amino group, and a thienylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where thiophene is alkylated with a suitable benzofuran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acylation can be performed using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various acylated or alkylated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: Due to its structural features, this compound may act as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Chemical Biology: The compound may serve as a probe to study cellular processes or as a tool in the development of new diagnostic methods.
Industrial Applications:
Mécanisme D'action
The mechanism by which 3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
DNA/RNA Interaction: The compound could intercalate into DNA or RNA, affecting transcription or translation processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-benzofuran-2-carboxamide: Lacks the thienylmethyl group, which may result in different biological activities.
N-(2-Thienylmethyl)-1-benzofuran-2-carboxamide: Lacks the amino group, potentially altering its reactivity and interaction with biological targets.
3-Amino-N-(2-furylmethyl)-1-benzofuran-2-carboxamide: Contains a furylmethyl group instead of a thienylmethyl group, which may influence its chemical and biological properties.
Uniqueness
3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide is unique due to the presence of both the amino group and the thienylmethyl substituent. This combination of functional groups may confer specific reactivity and biological activity that is not observed in similar compounds.
Propriétés
IUPAC Name |
3-amino-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-12-10-5-1-2-6-11(10)18-13(12)14(17)16-8-9-4-3-7-19-9/h1-7H,8,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRCYOFJPWUNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NCC3=CC=CS3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid](/img/structure/B1392444.png)

![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-ethoxypropan-1-amine](/img/structure/B1392447.png)
![tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B1392449.png)


![3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1392454.png)


![4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B1392462.png)
![[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid](/img/structure/B1392463.png)
